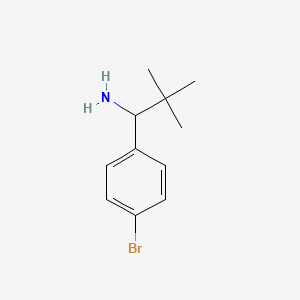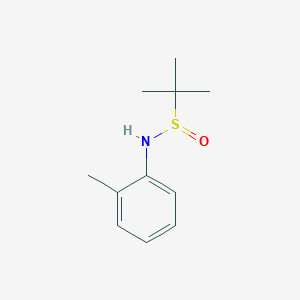![molecular formula C16H21NO4S B12089177 Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester CAS No. 112252-01-4](/img/structure/B12089177.png)
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a carbamic acid ester linked to a 4-methylphenylsulfonyl group and a 1-ethenylcyclohexyl moiety, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester typically involves multiple steps:
Formation of the Carbamic Acid Ester: This step involves the reaction of a suitable amine with phosgene or a phosgene substitute to form the carbamic acid chloride intermediate.
Introduction of the 4-Methylphenylsulfonyl Group: The intermediate is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Attachment of the 1-Ethenylcyclohexyl Group: Finally, the esterification reaction with 1-ethenylcyclohexanol under acidic conditions completes the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 1-ethenylcyclohexyl group, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the carbamic acid ester moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, diols
Reduction: Sulfides, thiols
Substitution: Various carbamate derivatives
Aplicaciones Científicas De Investigación
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as coatings and adhesives, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its application. In biochemical contexts, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The sulfonyl group can form strong interactions with protein targets, while the carbamic acid ester can undergo hydrolysis, releasing active intermediates that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, ethyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, methyl ester
- Carbamic acid, [(4-methylphenyl)sulfonyl]-, tert-butyl ester
Uniqueness
Carbamic acid, [(4-methylphenyl)sulfonyl]-, 1-ethenylcyclohexyl ester is unique due to the presence of the 1-ethenylcyclohexyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in applications requiring specific spatial configurations and reactivity profiles.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics
Propiedades
Número CAS |
112252-01-4 |
|---|---|
Fórmula molecular |
C16H21NO4S |
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
(1-ethenylcyclohexyl) N-(4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C16H21NO4S/c1-3-16(11-5-4-6-12-16)21-15(18)17-22(19,20)14-9-7-13(2)8-10-14/h3,7-10H,1,4-6,11-12H2,2H3,(H,17,18) |
Clave InChI |
SSVGJTRITRVQOA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)OC2(CCCCC2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Amino-3-methylbenzo[d]isoxazol-5-ol](/img/structure/B12089142.png)

![Ethyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12089152.png)

![3-[2-Chloro-5-(trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B12089165.png)
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-7-[(prop-2-en-1-yl)oxy]heptane](/img/structure/B12089168.png)
![4'-Chloro-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12089172.png)

